molecular formula C17H14BrClN4O5 B11474080 3-(5-bromofuran-2-yl)-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(5-bromofuran-2-yl)-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11474080
M. Wt: 469.7 g/mol
InChI Key: DFXMLXLDASIYDJ-UHFFFAOYSA-N
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Description

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-(4-CHLOROPHENOXY)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a bromofuran, oxadiazole, formamido, and chlorophenoxy moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-(4-CHLOROPHENOXY)ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the bromofuran and oxadiazole intermediates, followed by their coupling through formamido linkage

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and scalability. Techniques like continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-(4-CHLOROPHENOXY)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

Scientific Research Applications

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-(4-CHLOROPHENOXY)ACETAMIDE has been explored for its applications in:

    Chemistry: As a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigating its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Evaluating its therapeutic potential in drug discovery, particularly for targeting specific molecular pathways.

    Industry: Utilizing its unique properties in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-(4-CHLOROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structural features enable it to bind to active sites, inhibit enzymatic activity, or alter signaling pathways, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-(4-METHOXYPHENOXY)ACETAMIDE
  • N-(2-{[3-(5-CHLOROFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-(4-CHLOROPHENOXY)ACETAMIDE

Uniqueness

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-(4-CHLOROPHENOXY)ACETAMIDE stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. This distinct structure allows for targeted applications and potential advantages over similar compounds in various research and industrial contexts.

Properties

Molecular Formula

C17H14BrClN4O5

Molecular Weight

469.7 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H14BrClN4O5/c18-13-6-5-12(27-13)15-22-17(28-23-15)16(25)21-8-7-20-14(24)9-26-11-3-1-10(19)2-4-11/h1-6H,7-9H2,(H,20,24)(H,21,25)

InChI Key

DFXMLXLDASIYDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br)Cl

Origin of Product

United States

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